1-Methyl-2-(pyridin-3-yl)piperazine

Description

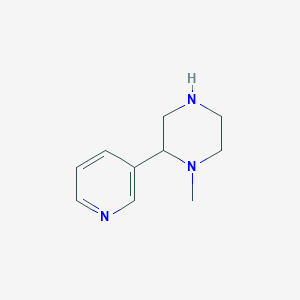

1-Methyl-2-(pyridin-3-yl)piperazine is a piperazine derivative featuring a pyridin-3-yl substituent at the 2-position and a methyl group at the 1-position of the piperazine ring. Piperazine-based compounds are widely used in medicinal chemistry due to their ability to enhance aqueous solubility and bioavailability by acting as protonatable motifs at physiological pH .

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

1-methyl-2-pyridin-3-ylpiperazine |

InChI |

InChI=1S/C10H15N3/c1-13-6-5-12-8-10(13)9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |

InChI Key |

DSSJKMAMVRDBKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(pyridin-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-Methyl-2-(pyridin-3-yl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, derivatives of this compound are known to act as potent and selective α2-adrenergic receptor antagonists. This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

Structural Modifications and Solubility

The solubility of piperazine derivatives is highly dependent on substituents and spacer groups. Key comparisons include:

- Ethylene/Methylene Spacers: Compounds like 8ac and 8ad (with ethylene or methylene spacers between piperazine and quinolone moieties) exhibit high solubility (>80 μM) due to moderate pKa values (~6–7) of the piperazine nitrogen, enabling protonation .

- Direct Attachment : N-Phenylpiperazinyl derivatives (e.g., compound 8a) show reduced solubility (<20 μM) due to lower pKa (<3.8), limiting protonation .

- 1-Methyl-2-(pyridin-3-yl)piperazine : The methyl group may sterically hinder metabolic deethylation, while the pyridin-3-yl group could enhance solubility through hydrogen bonding, akin to methylpiperazine units in ACAT-1 inhibitors like K-604 .

Table 1: Solubility and pKa Trends

*Inferred from analogous compounds.

Receptor Binding and Selectivity

Piperazine derivatives exhibit varied receptor affinities based on substituent placement:

- Serotonin 5-HT1A Receptor: Compounds with three-carbon alkyl linkers between coumarin and piperazine (e.g., 3d, 5d) show subnanomolar affinity (Ki < 1 nM). Replacing piperazine with morpholine reduces affinity by >50%, highlighting the critical role of the piperazine scaffold .

- TRPV1 Antagonism: Pyridinylpiperazine ureas (e.g., compound 41) demonstrate nanomolar TRPV1 antagonism, with pyridine positioning (2- vs. 3-) influencing binding .

- This compound : The pyridin-3-yl group may sterically hinder interactions compared to pyridin-2-yl analogues, but its methyl group could improve selectivity by reducing off-target metabolism .

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation . Structural modifications can mitigate this:

- Methyl Substitution : The 1-methyl group in this compound likely slows deethylation, as seen in methylpiperazine derivatives with reduced clearance .

- Heterocyclic Additions : Compounds like 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (a mirtazapine intermediate) show enhanced stability due to bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.